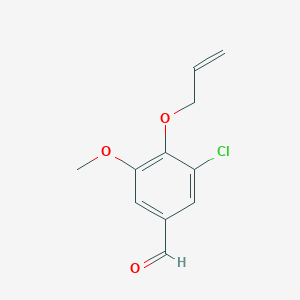
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Übersicht
Beschreibung
“4-(Allyloxy)benzaldehyde” is a chemical compound . It has been used in the synthesis of other compounds, such as "4-(Allyloxy)phenyl fluorosulfate (APFS)" , and "4-allyloxy-2-hydroxybenzaldehyde (AHB)" .
Synthesis Analysis
“4-(Allyloxy)benzaldehyde” can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . In another study, “4-allyloxy-2-hydroxybenzaldehyde (AHB)” was grafted onto polypropylene via melt grafting to improve its electrical properties .
Chemical Reactions Analysis
“4-(Allyloxy)phenyl fluorosulfate (APFS)” has been used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Allyloxy)benzaldehyde” include a molecular weight of 162.18 g/mol, XLogP3 of 2.4, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, and rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
Solubility and Activity Coefficients
Research by Larachi et al. (2000) focused on the solubility of related compounds, including 5-chloro-4-hydroxy-3-methoxybenzaldehyde, in water over a temperature range. This study provides valuable data on solubility and infinite dilution activity coefficients, which are crucial for understanding the behavior of similar compounds in various environments (Larachi et al., 2000).
Anticancer Activity
A 2021 study by Sayekti et al. synthesized a compound using 4-allyloxy-3-methoxybenzaldehyde. This compound exhibited cytotoxic activity against cancer cells, highlighting potential applications in anticancer therapies (Sayekti et al., 2021).
Antioxidant Properties
Rijal et al. (2022) investigated derivatives of vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, for their antioxidant activities. This research is significant for understanding the potential health benefits and applications of these compounds in preventing oxidative stress (Rijal et al., 2022).
Synthesis of Naturally Occurring Benzofurans
Mali and Massey (1998) described a procedure for synthesizing benzofurans from 2-allyloxy-3-methoxybenzaldehyde. These compounds are significant in various biological and pharmaceutical applications (Mali & Massey, 1998).
Chemical Degradation Products of Lignin and Humic Substances
A study by Hyötyläinen and Knuutinen (1993) synthesized chlorinated vanillins, which are important for understanding the degradation products of lignin and humic substances. This research has implications in environmental science and organic chemistry (Hyötyläinen & Knuutinen, 1993).
Spectroscopic and Quantum Chemical Investigations
Abbas et al. (2016) conducted a detailed study on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, using various spectroscopic and quantum chemical methods. This research provides insight into the physical and chemical properties of similar compounds (Abbas et al., 2016).
Structural Analysis and Reactivity
Wu (2009) prepared a compound by reacting 3-methoxybenzaldehyde with 4-chlorobenzohydrazide, contributing to the understanding of the structure and reactivity of such compounds (Wu, 2009).
Electron Economy in Organic Chemistry
Sherbo et al. (2018) reported on an electrolysis method involving 4-methoxybenzaldehyde, demonstrating advancements in organic synthesis techniques with potential environmental benefits (Sherbo et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTUEFQOQGLKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387653 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde | |
CAS RN |
428479-97-4 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



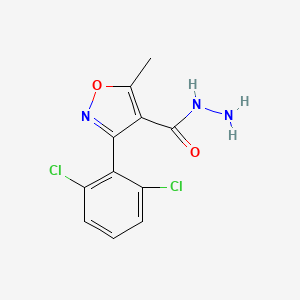
![O-methyl N-[3-(trifluoromethyl)phenyl]carbamothioate](/img/structure/B1363989.png)
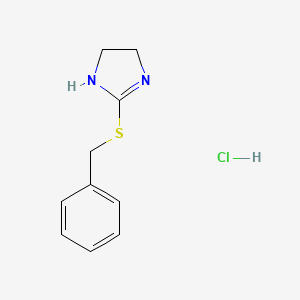
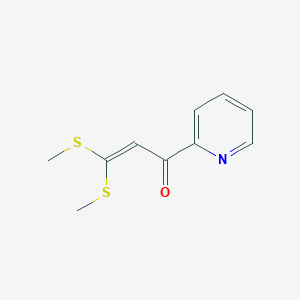
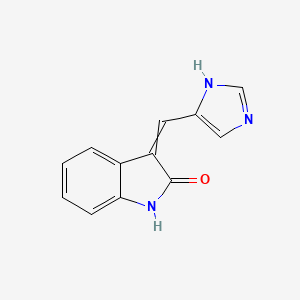
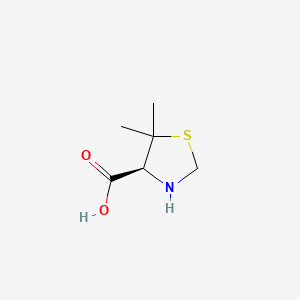
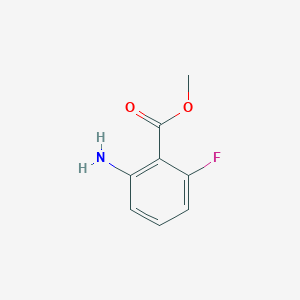
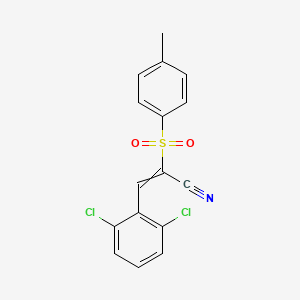
![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)
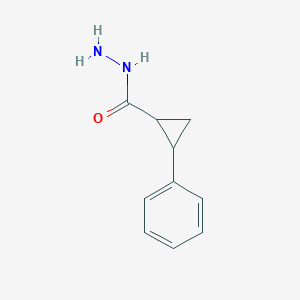
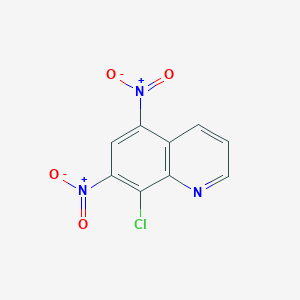
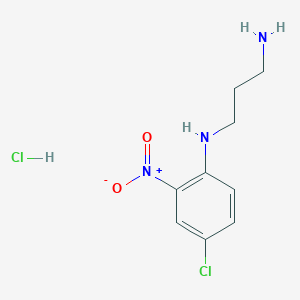
![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)
